7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole
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Overview
Description
7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that contains both pyrimidine and imidazo[1,2-b]pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors. One common method starts with 2-(methylthio)pyrimidin-4-amine, which undergoes cyclization with hydrazine derivatives under controlled conditions to form the imidazo[1,2-b]pyrazole ring . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent-free conditions and the use of recyclable catalysts are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted pyrimidine derivatives
Scientific Research Applications
7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases and enzymes involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby affecting cellular processes such as proliferation and apoptosis . The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds are also used in medicinal chemistry and organic synthesis due to their versatile reactivity and biological activity.
Sulfur-Containing Pyrazoles: These compounds share similar structural features and are investigated for their potential in drug design and material science.
Uniqueness
7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole is unique due to its specific combination of pyrimidine and imidazo[1,2-b]pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
956722-15-9 |
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Molecular Formula |
C10H9N5S |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
7-(2-methylsulfanylpyrimidin-4-yl)-5H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C10H9N5S/c1-16-10-12-3-2-8(14-10)7-6-13-15-5-4-11-9(7)15/h2-6,13H,1H3 |
InChI Key |
RSNSAGYHFMIUDB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=CNN3C2=NC=C3 |
Origin of Product |
United States |
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